molecular formula C8H20IN B11761380 Dibutylamine hydroiodide CAS No. 79886-80-9

Dibutylamine hydroiodide

Cat. No.: B11761380
CAS No.: 79886-80-9
M. Wt: 257.16 g/mol
InChI Key: XSLDMAXRLXEWGL-UHFFFAOYSA-N
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Description

Dibutylamine hydroiodide is a chemical compound with the molecular formula C8H20IN. This compound is typically found as a white to light yellow powder or crystalline solid . It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Dibutylamine hydroiodide can be synthesized through the reaction of dibutylamine with hydroiodic acid. The reaction typically involves mixing dibutylamine with an aqueous solution of hydroiodic acid under controlled conditions to form the hydroiodide salt . The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.

Chemical Reactions Analysis

Dibutylamine hydroiodide undergoes several types of chemical reactions, including:

Scientific Research Applications

Dibutylamine hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutylamine hydroiodide involves its interaction with molecular targets in chemical reactions. As a hydroiodide salt, it can release iodide ions, which can participate in various chemical processes. The exact molecular pathways and targets depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Dibutylamine hydroiodide can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and the presence of the iodide ion, which can influence its behavior in chemical reactions and its applications in various fields.

Biological Activity

Dibutylamine hydroiodide is an organic compound with various biological activities, primarily due to its structural characteristics as a secondary amine. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

This compound has the molecular formula C8H18N·HI, with a molecular weight of 227.14 g/mol. It is a salt formed from dibutylamine and hydroiodic acid. The compound is typically presented as a white crystalline solid and is soluble in water and alcohol.

1. Antinociceptive Effects

Research has indicated that dibutylamine derivatives exhibit significant antinociceptive (pain-relieving) effects. A study on related compounds showed that specific structural modifications could enhance their potency against pain responses in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly those involved in pain perception pathways .

2. Respiratory Irritant Properties

Dibutylamine and its derivatives are known respiratory irritants. Acute inhalation studies have demonstrated that exposure can lead to symptoms such as breathing abnormalities, nasal lesions, and decreased body weight in laboratory animals . These findings underscore the importance of handling this compound with care due to its potential irritant effects.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The oral LD50 values for dibutylamines generally range from 86 mg/kg to 1000 mg/kg in rats, indicating moderate toxicity . Symptoms observed in acute toxicity studies included lethargy, tremors, and gastrointestinal irritation.

Chronic Exposure Effects

Chronic exposure to dibutylamines has been linked to reproductive and developmental toxicity. In long-term studies, rats exposed to dibutylamines exhibited changes in sperm motility and testicular weight, suggesting potential impacts on fertility .

Case Study: Antinociceptive Activity

A study published in the Journal of Biological Chemistry explored the antinociceptive properties of dibutylamine derivatives. Researchers found that certain modifications to the dibutylamine structure significantly enhanced its efficacy in reducing pain responses in rodent models. The most effective compounds were noted to act through both central and peripheral mechanisms .

Research Findings on Respiratory Effects

A comprehensive assessment of aliphatic secondary amines highlighted the respiratory irritant properties of dibutylamine derivatives. Inhalation studies revealed significant local effects at concentrations above 0.1 mg/L, leading to nasal lesions and decreased lymphocyte counts in exposed rats .

Data Summary Table

Biological Activity Findings Reference
Antinociceptive EffectsSignificant pain relief in rodent models
Respiratory IrritationSymptoms include nasal lesions and decreased weight
Acute Oral LD50Ranges from 86 mg/kg to 1000 mg/kg
Chronic Exposure EffectsReduced sperm motility and testicular weight

Properties

CAS No.

79886-80-9

Molecular Formula

C8H20IN

Molecular Weight

257.16 g/mol

IUPAC Name

N-butylbutan-1-amine;hydroiodide

InChI

InChI=1S/C8H19N.HI/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H

InChI Key

XSLDMAXRLXEWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.I

Origin of Product

United States

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